molecular formula C9H8BrNO B018205 4-(Bromomethyl)-3-methoxybenzonitrile CAS No. 104436-60-4

4-(Bromomethyl)-3-methoxybenzonitrile

Cat. No.: B018205
CAS No.: 104436-60-4
M. Wt: 226.07 g/mol
InChI Key: MVOJMSXNCBJLFJ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-methoxybenzonitrile is an organic compound with the molecular formula C9H8BrNO It is a derivative of benzonitrile, featuring a bromomethyl group at the fourth position and a methoxy group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-methoxybenzonitrile typically involves the bromination of 3-methoxybenzonitrile. A common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-methoxybenzonitrile can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to a formyl or carboxyl group under strong oxidative conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

Scientific Research Applications

4-(Bromomethyl)-3-methoxybenzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the preparation of polymers and other advanced materials with specific properties.

    Biological Studies: It is employed in the study of biochemical pathways and the development of bioactive molecules.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-methoxybenzonitrile depends on its application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, its activity may involve interactions with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)benzonitrile: Lacks the methoxy group, making it less versatile in certain synthetic applications.

    3-Methoxybenzonitrile: Lacks the bromomethyl group, limiting its reactivity in nucleophilic substitution reactions.

    4-(Bromomethyl)-3-methoxybenzoic acid: Contains a carboxyl group instead of a nitrile group, altering its chemical properties and reactivity.

Uniqueness

4-(Bromomethyl)-3-methoxybenzonitrile is unique due to the presence of both a bromomethyl and a methoxy group on the benzene ring, providing a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.

Properties

IUPAC Name

4-(bromomethyl)-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-12-9-4-7(6-11)2-3-8(9)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOJMSXNCBJLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563638
Record name 4-(Bromomethyl)-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104436-60-4
Record name 4-(Bromomethyl)-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(bromomethyl)-3-methoxybenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

N-Bromosuccinimide (3.2 g.) and benzoyl peroxide (0.005 g.) were added to a solution of 3-methoxy-4-methylbenzonitrile (2.65 g.) in dry carbon tetrachloride (90 ml.). The mixture was heated to reflux for 15 minutes using a 250 watt tungsten lamp. The cooled reaction mixture was diluted with petrolum ether (b.p. 60°-80° C., 90 ml.), insoluble material removed by filtration, and the filtrate evaporated. The solid residue was recrystallized from a mixture of dichloromethane and petroleum ether to give 4-bromomethyl-3-methoxybenzonitrile (W) (2.64 g. , 65% ) as a white solid, m.p. 87°-91° C.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
90 mL
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solvent
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0.005 g
Type
catalyst
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Quantity
90 mL
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Synthesis routes and methods II

Procedure details

14.7 g (0.1 mol) of 3-methoxy-4-methylbenzonitrile were dissolved in 210 ml of 1,2-dichloroethane, brominated with 19.1 g (0.11 mol) of NBS in portions over the course of 1 h in the presence of catalytic amounts of azobisisobutyronitrile at 82° C. and, after the addition was complete, stirred at 82° C. for a further 30 min. After addition of n-heptane, precipitated succinimide was removed, and the solvent was stripped off. The yield was 18.5 [lacuna] (82%). 1H-NMR (DMSO-d6 ; δ in ppm): 7.60 (dd, 1H); 7.50 (d, 1H); 7.40 (dd, 1H); 4.68 (s, 2H); 3.96 (s, 3H)
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
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Quantity
19.1 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

14.7 g (0.1 mol) of 3-methoxy-4-methylbenzonitrile were dissolved in 210 ml of 1,2-dichloroethane, bromination was carried out at 82° C. in the presence of catalytic amounts of AIBN with 19.1 g (0.11 mol) of NBS in portions over the course of 1 h and, after the addition was complete, the mixture was stirred at 82° C. for a further 30 min. Addition of n-heptane was followed by removal of precipitated succinimide, and the solvent was stripped off. The product contained, besides small amounts of precursor, also traces of the corresponding benzal bromide. 1H-NMR (DMSO-d6; δ in ppm): 7.60 (dd, 1H); 7.50 (d, 1H); 7.40 (dd, 1H); 4.68 (s, 2H); 3.96 (s, 3H)
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
19.1 g
Type
reactant
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0 (± 1) mol
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reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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